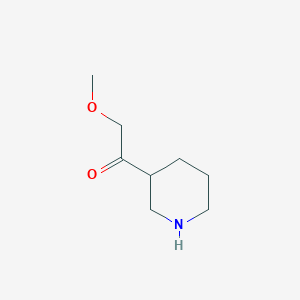

2-Methoxy-1-(piperidin-3-yl)ethan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-methoxy-1-piperidin-3-ylethanone |

InChI |

InChI=1S/C8H15NO2/c1-11-6-8(10)7-3-2-4-9-5-7/h7,9H,2-6H2,1H3 |

InChI Key |

JYGGHIRSYJBYFI-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)C1CCCNC1 |

Origin of Product |

United States |

Contextual Framework for 2 Methoxy 1 Piperidin 3 Yl Ethan 1 One in Chemical Research

Significance of Piperidine-Containing Scaffolds in Modern Organic Chemistry

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design of therapeutic agents and biologically active molecules. nih.govmdpi.com Its prevalence is so significant that it is considered one of the most important synthetic fragments in drug development, appearing in more than twenty classes of pharmaceuticals. mdpi.comencyclopedia.pub Piperidine derivatives are integral to a wide array of medicines, including treatments for cancer, Alzheimer's disease, and various infectious diseases, as well as analgesics and antipsychotics. encyclopedia.pub

The utility of the piperidine scaffold stems from several key features. Its saturated, non-planar structure provides three-dimensional diversity, which is increasingly sought after in drug discovery to improve target binding and specificity. rsc.org The presence of the nitrogen atom allows for the modulation of physicochemical properties such as basicity and solubility, which are critical for optimizing a drug's pharmacokinetic profile. ijnrd.org Furthermore, the piperidine ring can be readily functionalized at various positions, enabling chemists to create extensive libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

Introducing chiral piperidine scaffolds into small molecules can confer several advantages:

Modulation of Physicochemical Properties: Affecting solubility and lipophilicity.

Enhancement of Biological Activities and Selectivity: Improving how the molecule interacts with its biological target.

Improvement of Pharmacokinetic Properties: Influencing absorption, distribution, metabolism, and excretion (ADME).

The widespread application of this scaffold is evident in numerous approved drugs and natural alkaloids, highlighting its validated role in interacting with biological systems. encyclopedia.pub

Role of α-Oxygenated Ketones in Synthetic and Medicinal Chemistry

α-Oxygenated ketones, which include moieties like α-hydroxy and α-methoxy ketones, are highly versatile intermediates in organic synthesis. This class of compounds features a reactive carbonyl group adjacent to a carbon atom bearing an oxygen substituent, a combination that opens pathways to a variety of molecular transformations.

These bifunctional molecules serve as indispensable building blocks for the synthesis of more complex structures, particularly common heterocycles like pyrazines and pyrroles. Their ability to undergo a range of chemical reactions makes them valuable synthons for constructing chiral 1,2-amino alcohols, which themselves are widely used as ligands and chiral auxiliaries in asymmetric synthesis.

The 1,2-dicarbonyl motif, closely related to α-oxygenated ketones, is a crucial structure found in numerous natural products and modern pharmaceuticals. The synthesis of molecules containing this feature is a significant area of research. Methodologies have been developed that allow for the enantioselective construction of carbon-heteroatom bonds alpha to a ketone, leading to substructures that are ubiquitous in pharmaceuticals, agrochemicals, and natural products.

Overview of Current Research Trajectories for 2-Methoxy-1-(piperidin-3-yl)ethan-1-one Derivatives

While direct research on this compound is not extensively documented in publicly available literature, its structural components suggest clear and promising trajectories for future investigation, primarily within medicinal chemistry. The combination of the privileged piperidine scaffold with the synthetically versatile α-methoxy ketone side chain creates a molecule ripe for exploration as a core for developing novel therapeutic agents.

Current research on related piperidine derivatives demonstrates a vast range of pharmacological activities. ijnrd.org It is therefore logical to infer that derivatives of this compound would be synthesized and screened for similar biological effects. The primary research trajectory would involve creating a library of analogues through systematic structural modifications to probe structure-activity relationships (SAR).

Key areas of modification and investigation would likely include:

N-Substitution of the Piperidine Ring: The piperidine nitrogen is a common site for modification. Introducing various substituents (e.g., benzyl, alkyl, aryl groups) can significantly alter a compound's biological activity, target selectivity, and pharmacokinetic properties. This is a well-established strategy in the development of drugs for Alzheimer's disease, for example. encyclopedia.pub

Modification of the Piperidine Ring itself: Introducing substituents at other positions on the piperidine ring can explore three-dimensional chemical space and create more complex and specific interactions with biological targets. rsc.org

Alteration of the α-Methoxy Ketone Side Chain: The methoxy (B1213986) group could be replaced with other alkoxy groups, hydroxyl groups, or amino groups to investigate the effect of different hydrogen bonding capabilities and steric profiles. The ketone itself could be a target for reduction to an alcohol or conversion to other functional groups.

Given the broad spectrum of activities associated with piperidine-containing compounds, derivatives of this compound would likely be investigated for a variety of therapeutic applications, as summarized in the table below.

| Therapeutic Area | Rationale Based on Piperidine Scaffold | Key References |

|---|---|---|

| Oncology | Piperidine moieties are found in numerous anticancer agents, including kinase inhibitors. | encyclopedia.pub |

| Neurodegenerative Diseases (e.g., Alzheimer's) | The N-benzylpiperidine structure is a core component of acetylcholinesterase (AChE) inhibitors like Donepezil. | ijnrd.orgajchem-a.com |

| Infectious Diseases | Piperidine derivatives have shown antimicrobial, antifungal, and antiviral properties. | ijnrd.orgresearchgate.net |

| Inflammation | Many piperidine-containing compounds exhibit anti-inflammatory activity. | researchgate.net |

| Pain Management | The piperidine ring is a central feature of many potent analgesics, including opioids. | encyclopedia.pub |

| Anticoagulation | Derivatives have been developed as Factor Xa inhibitors for anticoagulant therapy. | researchgate.net |

The research would likely begin with the development of efficient synthetic routes to the core structure and its analogues, followed by extensive in vitro screening against a panel of biological targets (e.g., enzymes, receptors) relevant to the diseases listed above. Promising "hit" compounds would then undergo further optimization to improve potency, selectivity, and drug-like properties, potentially leading to new lead compounds for drug development.

Synthetic Methodologies for 2 Methoxy 1 Piperidin 3 Yl Ethan 1 One and Analogues

De Novo Synthesis Strategies for the Piperidine-Ethanone Core

De novo synthesis involves the formation of the piperidine (B6355638) ring from acyclic precursors. This approach offers the flexibility to introduce substituents at various positions on the ring with a high degree of control.

Approaches Involving Reductive Amination and Cyclization

Reductive amination is a cornerstone of amine synthesis and can be effectively applied to the formation of piperidine rings. organic-chemistry.org Intramolecular reductive amination of δ-amino carbonyl compounds is a direct route to piperidines. For instance, the cyclization of a 6-amino-6-deoxy ketose can selectively produce a piperidine iminosugar, highlighting the stereochemical control possible with this method. nih.gov This strategy typically involves the formation of an intermediate imine or iminium ion from an amino aldehyde or amino ketone, which is then reduced in situ to form the cyclic amine. nih.gov

Another approach is the electroreductive cyclization of an imine with a terminal dihaloalkane, which has been successfully demonstrated in a flow microreactor, offering a potentially high-yielding and scalable method. beilstein-journals.orgnih.gov

Table 1: Examples of Reductive Amination in Piperidine Synthesis

| Starting Materials | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| Aldehydes/Ketones and Amines | Sodium borohydride (B1222165) / Boric acid | Secondary/Tertiary Amines | organic-chemistry.org |

| 6-amino-6-deoxy-l-sorbose | Catalytic Hydrogenation | 1-deoxynojirimycin (DNJ) | nih.gov |

| Imine and Terminal Dihaloalkanes | Electroreduction | Piperidine derivatives | beilstein-journals.orgnih.gov |

Mannich-Type Reactions in Piperidine Ring Formation

Mannich and vinylogous Mannich-type reactions are powerful carbon-carbon bond-forming reactions that can be employed to construct the piperidine skeleton. rsc.orgrsc.org These reactions typically involve the condensation of an enolizable carbonyl compound, an amine, and a non-enolizable aldehyde or ketone. The resulting δ-amino carbonyl adduct can then undergo cyclization and further transformations to yield substituted piperidines. rsc.org Inspired by the biosynthesis of piperidine alkaloids, three-component vinylogous Mannich reactions have been developed to create multi-substituted chiral piperidines from functionalized dienolates. rsc.orgrsc.org

The biosynthetically-inspired Mannich-type additions of carbonyl-derived nucleophiles onto piperidine-derived iminium intermediates are a common pathway for the formation of 2-substituted piperidines. nih.gov This approach has been utilized in the enantioselective synthesis of various piperidine-containing alkaloids. nih.gov

Table 2: Mannich-Type Reactions in Piperidine Synthesis

| Reactants | Catalyst/Conditions | Key Intermediate | Final Product Class | Reference |

|---|---|---|---|---|

| 1,3-bis-trimethylsilylenol ether, Aldehyde, Amine | Stereoselective three-component reaction | Chiral 2,3-dihydropyridinone | Multi-substituted chiral piperidines | rsc.orgrsc.org |

| Imines and Ketones | L-proline | Aminoketones | 2-substituted piperidines | nih.gov |

| Cyclic Nitrones and β-ketoacids | Catalyst-free | β-N-hydroxy-aminoketones | 2-substituted piperidines | nih.gov |

Cycloaddition Reactions Towards Substituted Piperidines

Cycloaddition reactions provide a stereocontrolled route to highly functionalized piperidine rings. The intramolecular nitrone dipolar cycloaddition of N-alkenylnitrones is a notable example, which has been applied to the synthesis of various indolizidine and piperidine alkaloids. iupac.org This method allows for the construction of all-cis-2,3,6-trisubstituted piperidines. iupac.org

The Diels-Alder reaction is another powerful tool for constructing the six-membered piperidine ring, often followed by reduction to the saturated heterocycle. beilstein-journals.org Additionally, photochemical [2+2] intramolecular cycloaddition of dienes can yield bicyclic piperidinones, which can be readily converted to piperidines. nih.gov

Table 3: Cycloaddition Strategies for Piperidine Synthesis

| Reaction Type | Reactants | Key Feature | Product Class | Reference |

|---|---|---|---|---|

| Intramolecular Nitrone Dipolar Cycloaddition | N-alkenylnitrones | Stereocontrol of substituents | Indolizidines and Piperidines | iupac.org |

| Diels-Alder Reaction | Dienes and Dienophiles | Formation of six-membered ring | Tetrahydropyridines (Piperidine precursors) | beilstein-journals.org |

Lactam Formation from Acyl Precursors

The synthesis of piperidines can also be achieved through the formation and subsequent reduction of a lactam (a cyclic amide). Phenylglycinol-derived oxazolopiperidone lactams are versatile building blocks for the enantioselective synthesis of a wide range of piperidine-containing natural products. researchgate.net These lactams can be prepared by the cyclocondensation of a chiral amino alcohol with a δ-oxo acid derivative. researchgate.net This approach allows for the controlled introduction of substituents at various positions on the piperidine ring. researchgate.net

A desymmetrization approach for piperidine synthesis through selective lactam formation has also been developed. nih.gov This method has been applied to the synthesis of γ-secretase modulators. nih.gov

Table 4: Piperidine Synthesis via Lactam Formation

| Precursors | Key Intermediate | Key Transformation | Final Product Class | Reference |

|---|---|---|---|---|

| Chiral amino alcohol and δ-oxo acid derivative | Oxazolopiperidone lactam | Regio- and stereocontrolled substituent introduction | Enantiopure polysubstituted piperidines | researchgate.net |

Derivatization and Functionalization of Pre-formed Piperidine Scaffolds

This strategy involves starting with a pre-existing piperidine ring and introducing or modifying substituents to achieve the desired target molecule. This is a common approach in medicinal chemistry for generating analogues for structure-activity relationship studies.

Alkylation and Acylation Strategies at Nitrogen and Carbon Centers

The functionalization of N-alkyl piperidines at the α-carbon position can be achieved through a sequential process involving the formation of an endo-iminium ion followed by nucleophilic addition. acs.org This method allows for the introduction of various carbon-based nucleophiles, including alkyl, azinyl, and trifluoromethyl groups. acs.org

Acylation of the piperidine nitrogen is a straightforward transformation. For the synthesis of 4-aryl-4-acyl piperidine derivatives, a novel process utilizing indium metal has been described. google.com This method involves the reaction of a 4-aryl pyridine (B92270) with an acid anhydride (B1165640) in the presence of indium powder. google.com

Furthermore, the addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions generated from piperidine-derived α-hydroxycarbamates provides a route to 3-substituted pyridinium (B92312) salts, which are precursors to nicotine (B1678760) analogues. nih.gov This demonstrates a method for functionalizing the 3-position of a piperidine ring through a multi-step sequence. nih.gov

Table 5: Functionalization of Piperidine Scaffolds

| Piperidine Derivative | Reagents | Position of Functionalization | Product Class | Reference |

|---|---|---|---|---|

| N-alkyl piperidines | Oxidant, Carbon nucleophile | α-Carbon | α-functionalized piperidines | acs.org |

| 4-phenyl pyridine | Acetic anhydride, Indium powder | Nitrogen and 4-position | 1,4-diacetyl-4-phenyl-1,4-dihydropyridine | google.com |

Functional Group Interconversions on the Ethanone (B97240) Moiety

Functional group interconversions (FGIs) are crucial for elaborating the ethanone side chain at the 3-position of the piperidine ring. Starting from a more readily accessible functional group, such as a carboxylic acid, ester, or nitrile at the C-3 position, several transformations can lead to the desired 2-methoxyethan-1-one moiety.

A common precursor is a piperidine-3-carboxylic acid derivative, such as a methyl or ethyl ester. This ester can be converted to the target methoxyketone through various methods. One approach involves the direct reaction of the ester with a methoxymethyl anion equivalent, though this can be challenging due to the potential for over-addition. A more controlled method involves a two-step process: reduction of the ester to the corresponding alcohol (2-hydroxy-1-(piperidin-3-yl)ethan-1-one), followed by methylation of the hydroxyl group.

Alternatively, a Weinreb amide of piperidine-3-carboxylic acid can be prepared. The Weinreb amide is a well-established precursor for the synthesis of ketones, as it reacts with organometallic reagents, such as methyllithium, to form a stable tetrahedral intermediate that collapses to the ketone upon workup, thus preventing over-addition. Subsequent α-hydroxylation and methylation would yield the target compound.

Another strategy begins with a piperidine-3-carbonitrile. Hydrolysis of the nitrile to the carboxylic acid, followed by the aforementioned steps, is a viable route. Alternatively, the nitrile can be subjected to a Grignard reaction with a suitable reagent, followed by transformations to install the methoxy (B1213986) group.

The table below summarizes potential functional group interconversions on a precursor attached to the C-3 position of a protected piperidine ring to form the 2-methoxyacetyl group.

| Starting Functional Group at C-3 | Reagents and Conditions | Intermediate/Product |

| -COOCH3 (Methyl ester) | 1. LiAlH4, THF, 0 °C to rt2. NaH, CH3I, THF | 1. -(CH2OH) (Hydroxymethyl)2. -(CH2OCH3) (Methoxymethyl) |

| -CON(OCH3)CH3 (Weinreb amide) | 1. CH3MgBr, THF, -78 °C2. m-CPBA, then methylation | 1. -COCH3 (Acetyl)2. -COCH2OCH3 (Methoxyacetyl) |

| -CN (Nitrile) | 1. H3O+, heat2. SOCl23. CH2N24. CH3OH, Ag2O | 1. -COOH (Carboxylic acid)2. -COCl (Acyl chloride)3. -COCHN2 (Diazoketone)4. -COCH2OCH3 (Methoxyacetyl) |

Regioselective Transformations of the Piperidine Ring

The regioselective synthesis of 3-substituted piperidines is a cornerstone for accessing 2-methoxy-1-(piperidin-3-yl)ethan-1-one. The challenge lies in controlling the position of functionalization on the piperidine ring. Several strategies have been developed to achieve this.

One common approach is the hydrogenation of a corresponding substituted pyridine precursor. For instance, a 3-substituted pyridine can be catalytically hydrogenated to yield the desired 3-substituted piperidine. The choice of catalyst and reaction conditions is critical to ensure the reduction of the pyridine ring without affecting the substituent.

Another powerful method involves the use of N-protected piperidines, such as N-Boc-piperidine, which can be selectively functionalized. Directed ortho-metalation (DoM) strategies, while more common for aromatic systems, have analogues in heterocyclic chemistry. The use of a directing group on the nitrogen atom can influence the regioselectivity of deprotonation and subsequent electrophilic trapping. For instance, lithiation of N-Boc-piperidine can lead to deprotonation at the C-2 or C-4 position, but with careful choice of reagents and conditions, functionalization at C-3 can be achieved, often through multi-step sequences.

Conjugate addition reactions to dihydropyridinone precursors also offer a reliable route to 3-substituted piperidines. This approach allows for the introduction of a variety of substituents at the 3-position with high regioselectivity.

The table below illustrates different approaches for the regioselective synthesis of 3-substituted piperidine precursors.

| Synthetic Approach | Precursor | Reagents and Conditions | Product |

| Pyridine Hydrogenation | 3-Acetylpyridine | H2, PtO2, CH3COOH | 3-Acetylpiperidine |

| Conjugate Addition | N-Boc-2,3-dihydropyridin-4-one | 1. Me2CuLi, THF2. Reduction | N-Boc-3-methyl-4-piperidinone |

| Cyclization | δ-Amino-α,β-unsaturated ester | NaBH4, NiCl2 | 3-Ester-substituted piperidine |

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure 3-substituted piperidines is of significant interest due to their prevalence in pharmaceuticals. nih.gov Achieving the desired stereochemistry at the C-3 position of this compound can be accomplished through various stereoselective methods.

Chiral Catalyst-Mediated Approaches

The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool in asymmetric synthesis. For the synthesis of enantiopure 3-substituted piperidines, several catalytic strategies have been employed.

One notable method is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with N-protected dihydropyridines. This reaction can produce 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. nih.gov Subsequent reduction of the tetrahydropyridine (B1245486) double bond affords the enantiomerically enriched 3-substituted piperidine.

Another approach involves the asymmetric hydrogenation of prochiral 3-substituted pyridinium salts or tetrahydropyridines using chiral transition metal catalysts, such as those based on iridium or ruthenium with chiral phosphine (B1218219) ligands.

The following table provides examples of chiral catalysts used in the synthesis of 3-substituted piperidines.

| Reaction Type | Catalyst System | Substrate | Enantiomeric Excess (ee) |

| Asymmetric Reductive Heck | [Rh(cod)OH]2 / Chiral Diene Ligand | N-protected 1,2-dihydropyridine | Up to 99% |

| Asymmetric Hydrogenation | Ir-complex with Chiral Phosphine Ligand | 3-Substituted Pyridinium Salt | >95% |

| Asymmetric Michael Addition | Chiral Organocatalyst (e.g., diarylprolinol silyl (B83357) ether) | α,β-Unsaturated aldehyde and nitromethane | Up to 98% |

Asymmetric Induction in Key Synthetic Steps

Asymmetric induction involves the use of a chiral auxiliary or a chiral reagent to influence the stereochemical outcome of a reaction. This strategy is widely used in the synthesis of enantiopure piperidines.

A common approach is the use of a chiral auxiliary attached to the piperidine nitrogen. The chiral auxiliary directs the approach of a reagent to one face of the molecule, leading to the formation of one stereoisomer in excess. After the desired stereocenter is set, the auxiliary can be removed. For example, N-protected piperidin-2-ones derived from chiral amino alcohols can undergo diastereoselective alkylation at the 3-position. researchgate.net

Substrate-controlled diastereoselective reactions are also employed. For instance, the reduction of a ketone at a substituent on a chiral piperidine ring can proceed with high diastereoselectivity, controlled by the existing stereocenters in the ring.

Furthermore, kinetic resolution of racemic 3-substituted piperidines is a viable method to obtain enantiomerically pure compounds. nih.govwhiterose.ac.ukacs.org This can be achieved through enzymatic acylation or using chiral resolving agents that selectively react with one enantiomer of the racemate.

The table below summarizes methods of asymmetric induction for the synthesis of chiral 3-substituted piperidines.

| Method | Chiral Source | Key Transformation | Diastereomeric/Enantiomeric Ratio |

| Chiral Auxiliary | (R)-phenylglycinol | Diastereoselective alkylation of N-acylated piperidin-2-one | >95:5 dr |

| Substrate Control | Chiral δ-amino ester | Diastereoselective cyclization | High dr |

| Kinetic Resolution | Chiral lipase | Enantioselective acylation of racemic 3-hydroxypiperidine | >99% ee |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceuticals is of growing importance. This includes the use of safer solvents, reducing the number of synthetic steps, and employing more efficient technologies like flow chemistry.

Application of Flow Chemistry Protocols

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.orgorganic-chemistry.org The synthesis of piperidine derivatives has been successfully adapted to flow chemistry protocols.

For instance, the rapid synthesis of α-chiral piperidines has been achieved using a continuous flow protocol involving the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents. acs.org This method allows for the production of various functionalized piperidines in high yields and with excellent diastereoselectivity within minutes. Such a process could be adapted for the synthesis of a suitably functionalized precursor to this compound.

Hydrogenation reactions, often a key step in piperidine synthesis from pyridine precursors, are also well-suited for flow chemistry. Using packed-bed reactors with a solid-supported catalyst, the hydrogenation of pyridines can be carried out safely and efficiently at elevated temperatures and pressures.

The table below highlights the advantages of flow chemistry in the synthesis of piperidine derivatives.

| Reaction Type | Batch Conditions | Flow Chemistry Advantages |

| Grignard Addition to Imines | Slow addition at low temperatures, potential for side reactions. | Rapid mixing, precise temperature control, improved safety and yield. |

| Catalytic Hydrogenation | High pressure batch reactors, long reaction times. | Enhanced safety with smaller reaction volumes, higher catalyst efficiency, continuous production. |

| Multi-step Synthesis | Isolation and purification at each step. | Potential for integrated multi-step synthesis with in-line purification, reducing waste and time. |

Solvent-Free or Environmentally Benign Reaction Conditions

A review of the available scientific literature indicates a notable absence of specific studies detailing the synthesis of this compound or its direct analogues under solvent-free or explicitly designated environmentally benign conditions. While green chemistry principles are increasingly influential in synthetic planning, dedicated research applying these conditions to this particular compound has not been prominently reported. General methodologies in green chemistry, such as the use of aqueous media or alternative energy sources like microwave irradiation, are established but their specific application to this target structure remains an area for future investigation.

Metal-Catalyzed Coupling and Ring-Forming Reactions

The synthesis of substituted piperidines, the structural core of this compound, heavily relies on metal-catalyzed reactions. These methods are broadly categorized into two main strategies: the construction of the piperidine ring itself (ring-forming reactions) and the functionalization of a pre-existing piperidine or pyridine ring (coupling reactions).

Ring-Forming Reactions: Intramolecular cyclization is a primary method for assembling the piperidine skeleton. nih.gov Various transition metals are employed to catalyze these transformations, which often proceed with high levels of stereoselectivity.

Palladium-Catalyzed Cyclization: The intramolecular aza-Heck reaction is a notable example, where a palladium catalyst facilitates the cyclization of an appropriately configured amino-alkene precursor to form the piperidine ring. nih.gov

Iridium-Catalyzed Cyclization: Iridium(III) catalysts are used in "hydrogen borrowing" cascades. These reactions involve sequential oxidation, amination, and reduction steps to form C-N bonds intramolecularly, leading to substituted piperidines. nih.gov

Copper-Catalyzed Amination: Methods involving the intramolecular C-H amination of N-fluoride amides using copper complexes have been developed for synthesizing piperidines. This approach creates the heterocyclic ring by forming a C-N bond at an unactivated C-H site. acs.org

The table below summarizes key metal-catalyzed ring-forming strategies applicable to piperidine synthesis.

| Reaction Type | Metal Catalyst | Description | Reference |

| Hydrogen Borrowing Annulation | Iridium (Ir) | Involves a cascade of oxidation, amination, and reduction to form two C-N bonds and construct the ring. | nih.gov |

| Aza-Heck Cyclization | Palladium (Pd) | Intramolecular cyclization of an alkene onto an amine-tethered group. | nih.gov |

| Intramolecular C-H Amination | Copper (Cu) | Formation of a C-N bond via the activation of a C-H bond to close the piperidine ring. | acs.org |

| Oxidative Amination | Gold (Au) | Catalyzes the difunctionalization of a double bond with simultaneous N-heterocycle formation. | nih.gov |

Coupling Reactions: Cross-coupling reactions are indispensable for attaching side chains to a pre-formed heterocyclic core, which would be a key step in the final stages of synthesizing this compound. These reactions typically involve a palladium catalyst to create new carbon-carbon bonds. rsc.org For instance, a piperidine derivative bearing a halide or triflate could be coupled with an organometallic reagent containing the methoxyacetyl moiety.

Hiyama Coupling: This reaction couples an organic halide with an organosilicon compound. It is a versatile method for creating C-C bonds and benefits from the low toxicity and high stability of organosilane reagents. nih.gov

Stille Coupling: This method utilizes organotin reagents to couple with organic halides. Copper-catalyzed variants of the Stille reaction have also been developed. amazonaws.com

These coupling strategies provide a powerful means to elaborate the piperidine scaffold and introduce the desired acyl side chain.

The table below provides an overview of relevant metal-catalyzed cross-coupling reactions.

| Coupling Reaction | Metal Catalyst | Reactants | Description | Reference |

| Hiyama Coupling | Palladium (Pd) | Organic Halide + Organosilicon | Forms a C-C bond; noted for non-toxic silicon reagents. | nih.gov |

| Stille Coupling | Palladium (Pd), Copper (Cu) | Organic Halide + Organotin | Forms a C-C bond; versatile but uses toxic tin reagents. | amazonaws.com |

| General Cross-Coupling | Palladium (Pd) | Alkyl Halide + Organometallic | Enables Csp³-Csp² and Csp³-Csp³ bond formation. | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 1 Piperidin 3 Yl Ethan 1 One

Nucleophilic and Electrophilic Characteristics of the Piperidine (B6355638) and Ethanone (B97240) Moieties

The structure of 2-Methoxy-1-(piperidin-3-yl)ethan-1-one possesses distinct sites for both nucleophilic and electrophilic attack, primarily centered around the piperidine and ethanone functionalities.

Nucleophilic Sites: The most prominent nucleophilic center is the nitrogen atom of the piperidine ring. As a secondary amine, the lone pair of electrons on the nitrogen can readily participate in reactions with a variety of electrophiles. However, the presence of the adjacent acyl group (the ethanone moiety) significantly influences its nucleophilicity. The lone pair can be delocalized through resonance with the carbonyl group, imparting a partial double-bond character to the C-N bond and reducing the nitrogen's basicity and nucleophilicity compared to a simple alkyl-substituted piperidine. nih.govrsc.org Despite this reduction, the nitrogen can still act as a nucleophile under many conditions.

Another potential nucleophilic site is the α-carbon to the carbonyl group (the carbon atom of the methoxy-bearing methylene (B1212753) group). Under basic conditions, a proton can be abstracted from this position to form an enolate intermediate. This enolate is a potent carbon-based nucleophile that can react with electrophiles such as alkyl halides or aldehydes.

Electrophilic Sites: The primary electrophilic site is the carbonyl carbon of the ethanone group. The polarization of the carbon-oxygen double bond renders this carbon atom electron-deficient and susceptible to attack by nucleophiles. ncert.nic.in Aldehydes and ketones are known to undergo nucleophilic addition reactions at this position. ncert.nic.in The reactivity of this carbonyl carbon is somewhat standard for a ketone, though it is sterically less hindered than ketones with two bulky substituents. Aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic factors. ncert.nic.in

| Site | Moiety | Chemical Character | Potential Reactions | Governing Factors |

|---|---|---|---|---|

| Piperidine Nitrogen | Piperidine | Nucleophilic | Alkylation, Acylation, Protonation | Reduced nucleophilicity due to amide resonance |

| α-Carbon | Ethanone | Nucleophilic (as enolate) | Alkylation, Aldol condensation | Requires base for deprotonation |

| Carbonyl Carbon | Ethanone | Electrophilic | Nucleophilic addition (e.g., with Grignards, organolithiums, cyanides), Reduction | Standard ketone reactivity; subject to steric hindrance |

Reaction Pathways Involving the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is an ether linkage, which is generally stable and unreactive under many conditions. wikipedia.org However, it can participate in specific chemical transformations, primarily involving cleavage of the C-O bond under harsh conditions.

Acid-Catalyzed Cleavage: The most common reaction involving an ether is its cleavage by strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.org The reaction proceeds via protonation of the ether oxygen, forming an oxonium ion, which makes the adjacent carbon atoms more susceptible to nucleophilic attack by the halide ion. wikipedia.org In the case of this compound, this would likely proceed via an Sₙ2 mechanism, leading to the formation of a hydroxyl group and methyl iodide or methyl bromide.

Lewis Acid-Mediated Cleavage: Strong Lewis acids are also effective for ether cleavage. Reagents like boron tribromide (BBr₃), aluminum chloride (AlCl₃), or trimethylsilyl (B98337) iodide (TMSI) can coordinate to the ether oxygen, activating the C-O bond for cleavage. chem-station.comacsgcipr.org TMSI, often generated in situ from TMSCl and NaI, is a particularly mild and effective reagent for cleaving methyl ethers. acsgcipr.orgucla.edu The mechanism involves coordination of the silicon atom to the ether oxygen, followed by Sₙ2 attack of the iodide ion on the methyl group. acsgcipr.org

| Reagent | Reaction Type | Plausible Products | Conditions |

|---|---|---|---|

| HBr or HI | Acid-Catalyzed Cleavage | 2-Hydroxy-1-(piperidin-3-yl)ethan-1-one + CH₃Br/CH₃I | Concentrated acid, elevated temperatures |

| BBr₃ | Lewis Acid-Mediated Cleavage | 2-Hydroxy-1-(piperidin-3-yl)ethan-1-one | Low temperature (e.g., -78°C) in an inert solvent like CH₂Cl₂ |

| TMSI (Trimethylsilyl iodide) | Lewis Acid-Mediated Cleavage | 2-(Trimethylsilyloxy)-1-(piperidin-3-yl)ethan-1-one (intermediate), then 2-Hydroxy-1-(piperidin-3-yl)ethan-1-one after hydrolysis | Inert solvent (e.g., CH₂Cl₂, CH₃CN), often at room temperature |

Intramolecular Rearrangements and Cyclization Tendencies

The spatial relationship between the piperidine ring and the methoxy-ethanone side chain allows for the possibility of intramolecular reactions. Such reactions are common in piperidine chemistry and can lead to the formation of new ring systems. nih.gov

Intramolecular Cyclization: Under certain conditions, the piperidine nitrogen could act as an internal nucleophile. For instance, if the methoxy group were converted into a better leaving group (e.g., by protonation or conversion to a tosylate), the piperidine nitrogen could potentially displace it in an intramolecular Sₙ2 reaction. This would lead to the formation of a bicyclic piperazinone derivative. However, this is likely to be a difficult transformation due to the reduced nucleophilicity of the amide nitrogen and the potential for competing intermolecular reactions.

A more plausible pathway for cyclization could involve a radical-mediated process. The Hofmann-Löffler-Freytag reaction is a classic example of a remote C-H functionalization that proceeds through a nitrogen-centered radical to form pyrrolidines or piperidines. wikipedia.orgresearchgate.net A modified version of this reaction could theoretically be applied. For example, conversion of the piperidine nitrogen to an N-haloamine followed by thermal or photochemical initiation could generate a nitrogen-centered radical. This radical could then abstract a hydrogen atom from the side chain, leading to a carbon-centered radical that subsequently cyclizes. wikipedia.orgnih.gov

Other Rearrangements: While less common, other rearrangements could be envisioned under specific catalytic conditions. For example, palladium-catalyzed intramolecular allylic amination is a known method for forming piperidine-containing rings, though it would require modification of the side chain to include an allylic group. nih.gov

Oxidative and Reductive Transformations

The molecule contains functional groups that are susceptible to both oxidation and reduction.

Reductive Transformations: The most readily reducible group is the ketone carbonyl. It can be reduced to a secondary alcohol using a variety of reducing agents.

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to the corresponding 2-methoxy-1-(piperidin-3-yl)ethanol. LiAlH₄ is a much stronger reducing agent and could potentially also reduce the amide linkage, though this typically requires harsher conditions.

Catalytic Hydrogenation: Hydrogenation over a metal catalyst (e.g., Pt, Pd, Rh) can also reduce the ketone. This method is also capable of reducing pyridinium (B92312) salts to piperidines. nih.govyoutube.com

Birch Reduction: The Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, is a powerful method for reducing aromatic rings. wikipedia.orgmasterorganicchemistry.com While there is no aromatic ring in the parent molecule, this type of dissolving metal reduction could potentially affect the carbonyl or amide groups under certain conditions. nih.gov

Oxidative Transformations: The piperidine ring is susceptible to oxidation.

Dehydrogenation: Oxidation can lead to the formation of enamines or imines. youtube.com Stronger oxidation can lead to the formation of pyridine (B92270) derivatives, though this often requires high temperatures and specific catalysts. scholarpublishing.org

α-Amino C-H Functionalization: More controlled oxidation can occur at the α-carbons (C2 and C6) of the piperidine ring. For instance, photoredox catalysis can be used to generate an α-amino radical cation, which can then be functionalized. nih.gov This allows for the introduction of new substituents at positions adjacent to the nitrogen.

| Transformation | Reagent/Condition | Functional Group Affected | Expected Product |

|---|---|---|---|

| Reduction | NaBH₄, MeOH | Ketone | 2-Methoxy-1-(piperidin-3-yl)ethanol |

| Reduction | LiAlH₄, THF | Ketone and potentially Amide | 2-Methoxy-1-(piperidin-3-yl)ethanol and/or further reduction products |

| Oxidation | e.g., Hg(OAc)₂, heat | Piperidine Ring C-H | Corresponding dihydropyridine (B1217469) or pyridine derivative |

| Oxidation | Photoredox catalyst, light | Piperidine α-C-H | α-Functionalized piperidine |

Radical Generation and Reactivity in C-X Bond Cleavage

Radical chemistry offers a powerful set of transformations for functionalizing otherwise inert C-H bonds or cleaving stable C-X bonds.

Radical Generation: Radicals can be generated at several positions in the molecule:

Nitrogen-Centered Radicals: As mentioned in the context of the Hofmann-Löffler-Freytag reaction, a nitrogen-centered radical can be formed from an N-haloamine precursor under thermal or photochemical conditions. wikipedia.org

α-Amino Radicals: Single-electron transfer (SET) oxidation of the piperidine nitrogen, often achieved through photoredox catalysis, can generate a radical cation. nih.gov Subsequent deprotonation at an adjacent carbon (C2 or C6) yields a neutral α-amino radical, which is a key intermediate for C-H functionalization.

Radicals from C-O Cleavage: While challenging, the C-O bond of the methoxy group could be cleaved under radical conditions. Visible-light photoredox catalysis has been shown to cleave the strong C-O bonds in diaryl ethers, often involving a Lewis acid co-catalyst. nih.govscispace.com A similar strategy might be adaptable for cleaving the alkyl ether bond.

Reactivity in C-X Bond Cleavage: Once a radical is generated, it can participate in a variety of reactions.

Intramolecular Hydrogen Atom Transfer (HAT): A nitrogen-centered radical can abstract a hydrogen atom from a δ-carbon (a 1,5-HAT), which is a key step in reactions like the Hofmann-Löffler-Freytag cyclization. wikipedia.orgnih.gov This process can be used to form new C-N bonds and construct bicyclic systems.

Radical Cyclization: A carbon-centered radical generated on the side chain could add to an unsaturated bond if one were present. More relevant to this structure, an α-amino radical on the piperidine ring could be part of a cyclization cascade if an appropriate radical acceptor is tethered to the molecule. nih.govrsc.orgmdpi.com

Radical Coupling: An α-amino radical can be coupled with other radical species or trapped by radical acceptors. Photoredox-catalyzed C-H arylation of piperidines, for example, proceeds through the coupling of an α-amino radical with an electron-deficient arene. nih.gov

In-depth Spectroscopic and Structural Data for this compound Remains Elusive in Publicly Available Scientific Literature

Following a comprehensive search of scientific databases and scholarly articles, detailed experimental data regarding the advanced spectroscopic and structural characterization of the chemical compound this compound could not be located. The specific analytical information required to populate the sections on vibrational spectroscopy (FT-IR, Raman), electronic spectroscopy (UV-Vis), X-ray crystallography, and elemental analysis for this particular molecule is not present in the accessible public domain.

Scientific research and publication are highly specific, and the absence of such data suggests that this compound may not have been synthesized or, if it has, its detailed characterization using these particular analytical techniques has not been published in readily available literature.

While theoretical predictions for spectroscopic properties are possible using computational chemistry methods, generating such data would fall outside the scope of reporting established, experimentally verified findings. The original request for an article based on detailed research findings cannot be fulfilled without access to this foundational experimental data.

Therefore, the subsequent sections of the requested article—4.3 (Vibrational Spectroscopy), 4.4 (Electronic Spectroscopy), 4.5 (X-ray Crystallography), and 4.6 (Elemental Analysis)—cannot be written at this time due to the lack of specific data for this compound.

Computational Chemistry and in Silico Modeling of 2 Methoxy 1 Piperidin 3 Yl Ethan 1 One

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. A full DFT study on 2-Methoxy-1-(piperidin-3-yl)ethan-1-one would provide fundamental insights into its properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms. For a flexible molecule like this compound, which contains a piperidine (B6355638) ring and a rotatable methoxyacetyl group, conformational analysis is crucial. This process would identify various stable conformers (different spatial arrangements of the atoms) and their relative energies, revealing the most likely shapes the molecule will adopt.

Electronic Structure and Charge Distribution Analysis

Once the optimized geometry is obtained, the electronic structure can be analyzed. This involves examining how electrons are distributed throughout the molecule. Methods like Mulliken population analysis or Natural Population Analysis (NPA) would be used to calculate the partial atomic charges on each atom. This information is vital for understanding the molecule's polarity and how it might interact with other molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, stability, and the molecule's optical properties. nih.govajchem-a.com From the HOMO and LUMO energies, various reactivity indices such as electronegativity, chemical hardness, and softness can be calculated to predict the molecule's behavior in chemical reactions. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.net It uses a color scale to indicate regions of negative potential (typically red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (typically blue), which are electron-poor and susceptible to nucleophilic attack. nih.gov The MEP map is invaluable for identifying reactive sites and predicting intermolecular interactions. manipal.edu

Prediction of Vibrational Frequencies and Comparison with Experimental Spectra

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated vibrational spectrum with an experimentally obtained one, researchers can confirm the structure of the synthesized compound and make detailed assignments of the vibrational modes to specific atomic motions, such as stretching, bending, and torsion. researchgate.netmdpi.com

While these computational methods are routinely applied to a wide range of molecules, the specific data and detailed findings for this compound are not present in the current body of scientific literature. Future computational research on this compound would be necessary to populate these analytical sections with specific data tables and in-depth discussions.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD simulations can provide a detailed view of the conformational landscape and flexibility of a molecule like this compound. This understanding is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

A typical MD simulation protocol for this molecule would involve:

System Setup: Placing the molecule in a simulation box, often solvated with a suitable solvent like water to mimic physiological conditions.

Energy Minimization: Optimizing the initial geometry of the molecule to remove any steric clashes or unfavorable interactions.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to allow the system to reach a stable state.

Production Run: Running the simulation for a significant period (nanoseconds to microseconds) to sample a wide range of molecular conformations.

Analysis of the simulation trajectory would reveal the preferred dihedral angles and the transitions between different conformational states. This information can be visualized through Ramachandran-like plots for key dihedral angles.

Interactive Data Table: Key Dihedral Angles and Potential Energy Minima

| Dihedral Angle | Atoms Involved | Predicted Low-Energy Conformations (degrees) |

| τ1 | C(methoxy)-O-C(ethanone)-C(piperidine) | -60, 60, 180 |

| τ2 | O(ethanone)-C(ethanone)-C(piperidine)-N | -170, -60, 60 |

| τ3 | C(ethanone)-C(piperidine)-N-C(piperidine) | Variable (ring puckering) |

Note: The values in this table are hypothetical and represent typical low-energy conformations for similar chemical motifs. Actual values would be determined from the potential energy surface calculated during MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.govresearchgate.net Should this compound be part of a series of analogs with measured biological activity, QSAR could be a powerful tool for design optimization.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to identify the key molecular features that contribute to the desired activity.

A typical QSAR study involves the following steps:

Data Set Collection: A series of structurally related compounds with their corresponding biological activities (e.g., IC50 values) is required.

Molecular Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule in the dataset. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Model Development: A statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For this compound, relevant molecular descriptors for a hypothetical QSAR model could include those related to its size, shape, lipophilicity, and electronic properties.

Interactive Data Table: Hypothetical Molecular Descriptors for QSAR

| Descriptor Type | Descriptor Name | Hypothetical Value | Potential Influence on Activity |

| Constitutional | Molecular Weight | 171.24 | Size and steric effects |

| Topological | Wiener Index | 488 | Molecular branching |

| Electronic | Dipole Moment | ~2.5 D | Polarity and intermolecular interactions |

| Hydrophobic | LogP | ~0.8 | Membrane permeability |

Note: The values in this table are estimations and would need to be calculated using specialized software for an actual QSAR study.

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. Data mining, a key aspect of cheminformatics, can be employed to uncover hidden patterns and relationships between chemical structures and their properties. For this compound, these approaches can provide valuable insights into its potential properties and guide its development.

By searching large chemical databases (e.g., PubChem, ChEMBL), it is possible to identify compounds that are structurally similar to this compound. The known properties and biological activities of these similar compounds can then be used to infer the potential characteristics of the target molecule. This "guilt-by-association" approach can be a rapid and cost-effective way to generate initial hypotheses.

Furthermore, data mining algorithms can be applied to large datasets of diverse compounds to build predictive models for various properties, such as solubility, toxicity, and metabolic stability. These models can then be used to estimate these properties for this compound.

A simple example of a structure-property relationship that could be investigated is the impact of the methoxy (B1213986) group on the compound's polarity and, consequently, its solubility.

Interactive Data Table: Structure-Property Relationship Analysis

| Structural Feature | Property | Predicted Trend |

| Methoxy group | Polarity | Increases polarity compared to an alkyl group |

| Piperidine ring | Basicity | Confers basic properties |

| Carbonyl group | Hydrogen bonding | Acts as a hydrogen bond acceptor |

By systematically analyzing the contributions of different structural fragments, a more comprehensive understanding of the structure-property relationships for this class of compounds can be developed.

Biological Target Interaction and Mechanistic Insights in Vitro and in Silico for 2 Methoxy 1 Piperidin 3 Yl Ethan 1 One Analogues

Molecular Docking and Ligand-Protein Interaction Profiling

In silico techniques such as molecular docking are instrumental in predicting the binding affinity and mode of a ligand within the active site of a protein. This computational approach provides valuable insights into potential biological targets and can guide further experimental work.

Prediction of Binding Affinities and Modes with Enzyme Active Sites

Currently, there is no published research detailing the use of molecular docking to predict the binding affinities or specific binding modes of 2-Methoxy-1-(piperidin-3-yl)ethan-1-one analogues with any enzyme active sites. Such studies would typically involve computational screening against a panel of enzymes to identify potential interactions, followed by detailed analysis of the binding poses, including the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

Identification of Potential Receptor Agonism or Antagonism

Similarly, the scientific literature lacks information on computational studies aimed at identifying potential receptor agonism or antagonism for this class of compounds. These investigations would help to elucidate whether these molecules are likely to activate or inhibit the function of specific receptors, a critical step in understanding their pharmacological potential.

In Vitro Enzyme Inhibition and Activation Assays

Following computational predictions, in vitro assays are essential to experimentally validate the interactions between a compound and its putative biological target. These assays provide quantitative data on the compound's potency and mechanism of action.

Characterization of Inhibitory Potency (IC50, Ki)

No experimental data characterizing the inhibitory potency, such as half-maximal inhibitory concentration (IC50) or inhibition constant (Ki), of this compound analogues against any specific enzymes have been reported. The determination of these values is fundamental to understanding the efficacy of a potential inhibitor.

Elucidation of Enzyme Inhibition Mechanisms (Competitive, Non-competitive)

Without inhibitory activity data, the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for these compounds has not been investigated. Mechanistic studies are crucial for understanding how a compound affects enzyme kinetics and for optimizing its inhibitory properties.

In Vitro Cellular Assays for Biological Response

Cellular assays represent a bridge between biochemical assays and in vivo studies, providing insights into the biological effects of a compound in a more complex biological context. To date, no studies have been published that describe the effects of this compound analogues in in vitro cellular models. Such research would be necessary to assess their cellular permeability, cytotoxicity, and their ability to modulate specific cellular pathways.

Structure-Activity Relationship (SAR) Studies for Piperidine-Ethanone Derivatives

Understanding the relationship between the chemical structure of piperidine-ethanone derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents.

SAR studies on various piperidine (B6355638) analogues have highlighted several key pharmacophoric features essential for their biological activity.

The Piperidine Ring: This central scaffold is a critical component. Its conformation and substitution pattern are determinants of activity. The rigidity of the piperidone ring, for instance, has been shown to be important for cytotoxicity. nih.govresearchgate.net

Substituents on the Ring: The nature and position of substituents on the piperidine ring significantly influence biological outcomes. For example, in a series of N-piperidinyl indoles, substitution at the 2-position of the indole (B1671886) led to higher NOP receptor binding affinities and full agonism, whereas 3-substitution resulted in partial agonism. nih.gov

N-Substitution: The group attached to the piperidine nitrogen plays a vital role. In some series, replacing a piperidine with a bulkier or different heterocyclic group can lead to a diminution of inhibitory activity. nih.gov

The Acyl Group: For compounds like this compound, the ethanone (B97240) linker and the terminal methoxy (B1213986) group are key features. Modifications to this side chain, such as replacing the piperidine moiety with other amino acid esters or substituted anilines in piperine (B192125) analogues, have been shown to modulate activity. nih.gov

Chirality plays a pivotal role in the biological activity of many pharmaceuticals, and piperidine derivatives are no exception. The introduction of chiral centers into the piperidine scaffold can lead to enantiomers with significantly different pharmacological profiles, including potency, selectivity, and metabolism. mdpi.comnih.gov

For many chiral compounds, biological activity is stereospecific, as enantiomers can interact differently with chiral biological targets like enzymes and receptors. mdpi.commalariaworld.org Studies on nature-inspired chiral molecules have demonstrated that only specific isomers display significant biological activity, which can be attributed to stereoselective uptake mechanisms or differential binding at the target site. nih.govmalariaworld.org For instance, in a series of antimalarial compounds, only the (5S, αS) isomers showed significant antiplasmodial activity. mdpi.com This highlights the critical importance of controlling stereochemistry during the design and synthesis of new piperidine-based therapeutic agents to optimize their efficacy.

Computational Prediction of Druggability and Pharmacokinetic Properties (ADME)

In silico methods are invaluable tools in modern drug discovery for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. These predictions help to identify candidates with favorable pharmacokinetic profiles early in the development process.

Oral bioavailability is a critical parameter for many drugs, and the piperidine scaffold is often incorporated into molecules to enhance this property. Computational models can predict key descriptors related to oral bioavailability, such as gastrointestinal absorption, solubility, and compliance with established drug-likeness rules like Lipinski's Rule of Five.

Studies on various piperidine and piperazine (B1678402) derivatives have shown that these compounds can be designed to have favorable ADME profiles, including high predicted gastrointestinal absorption and metabolic stability, making them suitable for oral administration. mdpi.comnih.govresearchgate.net For example, piperine, a well-known natural product containing a piperidine ring, is noted for its ability to enhance the bioavailability of other drugs. nih.gov However, its own therapeutic use can be limited by low water solubility, a challenge that has been addressed by formulation strategies like self-emulsifying drug delivery systems (SEDDS), which have been shown to significantly improve its oral bioavailability. nih.gov For novel analogues of this compound, in silico ADME profiling would be a crucial step to estimate their potential as orally active drugs. researchgate.net

| Compound/Class | ADME Property Predicted/Observed | Finding | Reference |

| Pyridine (B92270) carboxamide derivatives | In silico ADME profile | Good profile for oral treatment | mdpi.com |

| Piperine | Oral Bioavailability | Low due to poor water solubility | nih.gov |

| Piperine in SEDDS formulation | Relative Oral Bioavailability | Increased by 625.74% compared to capsule | nih.gov |

| Arylpiperazines | In vitro Pharmacokinetics | Favorable profile for oral administration (high GI permeability, metabolic stability) | nih.gov |

| 2-Phenyl Quinoline-4-Carboxamides | Drug-likeness (Rule of Five) | Most compounds obey the rule | researchgate.net |

Metabolic Stability and Biotransformation Predictions

Computational tools like SwissADME, pkCSM, admetSAR, and Pallas ADMET software are employed to evaluate the interactions of piperidine-based compounds with metabolic enzymes, primarily the cytochrome P450 (CYP450) superfamily. researchgate.netsphinxsai.com Predictions for piperidine derivatives often indicate metabolism by various CYP isoforms, including CYP1A2, 2C9, 2C19, 2D6, and 3A4. chula.ac.th

The primary biotransformation pathways predicted for piperidine-containing structures include:

N-dealkylation: This is often a major metabolic route for drugs containing a 4-aminopiperidine (B84694) moiety, where substituents on the piperidine nitrogen are removed. acs.org

Hydroxylation: This can occur at various positions, including the piperidine ring (e.g., para-hydroxylation), alkyl chains, or aromatic moieties attached to the core structure. sphinxsai.comfrontiersin.org

Oxidation: The β-keto group in related structures like synthetic cathinones is susceptible to reduction. frontiersin.org Additionally, oxidation of substituents, such as an aromatic hydroxymethyl group to a carboxylic acid, has been observed. frontiersin.org

Conjugation: Phase II metabolic reactions are also predicted, such as the formation of N-glucuronides and O-glucuronides, particularly for hydroxylated metabolites, as well as sulfate (B86663) conjugation. sphinxsai.com

Metabolic stability is often assessed in vitro using human liver microsomes (HLM). frontiersin.org The stability is quantified by parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint). nih.gov Based on these values, compounds can be categorized as having low, intermediate, or high clearance. For instance, studies on synthetic cathinones, which share some structural motifs with piperidine derivatives, have shown a range of stabilities, with some compounds being rapidly metabolized (t½ < 20 min) and others showing low clearance (t½ > 60 min). frontiersin.orgnih.gov For example, a study on 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues reported that their lead compound demonstrated relatively good metabolic stability. nih.gov

| Metabolic Pathway | Description | Relevant Enzymes/Processes | Reference |

|---|---|---|---|

| N-Dealkylation | Removal of alkyl groups from the piperidine nitrogen. | Cytochrome P450 (CYP3A4) | acs.org |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the piperidine ring or its substituents. | Cytochrome P450 | sphinxsai.comfrontiersin.org |

| Keto Reduction | Reduction of a carbonyl group to a hydroxyl group. | Carbonyl Reductases | frontiersin.orgnih.gov |

| Glucuronidation | Conjugation with glucuronic acid, a major Phase II pathway. | UDP-glucuronosyltransferases (UGTs) | sphinxsai.com |

| Sulfation | Conjugation with a sulfonate group. | Sulfotransferases (SULTs) | sphinxsai.com |

Distribution and Permeability Predictions (e.g., Blood-Brain Barrier)

The ability of a compound to cross biological membranes, particularly the blood-brain barrier (BBB), is essential for its efficacy as a central nervous system (CNS) therapeutic agent. nih.gov The BBB is a highly selective barrier that protects the brain, and only a small fraction of small molecules can effectively cross it. nih.gov The prediction of BBB permeability is therefore a key step in the design of CNS-active analogues of this compound.

In silico models are the first line of assessment for BBB permeability. These models use calculated molecular descriptors to predict a compound's ability to penetrate the CNS. Key physicochemical properties that influence BBB permeation include:

Molecular Weight (MW): Generally, a lower molecular weight (ideally ≤ 400-450 g/mol ) is favored. nih.govmdpi.com

Lipophilicity (logP/logD): An optimal lipophilicity is required; values that are too high or too low can hinder BBB penetration. A logD at pH 7.4 in the range of 1-4 is often considered favorable. nih.gov

Polar Surface Area (PSA): A lower PSA, typically below 60–90 Ų, is associated with better brain permeation as it reflects a reduced potential for hydrogen bonding. nih.govmdpi.com

Hydrogen Bond Donors (HBD) and Acceptors (HBA): A low number of hydrogen bond donors (e.g., ≤ 3) and acceptors (e.g., ≤ 7) is preferable. nih.gov

Based on these descriptors, computational models can predict the brain/blood concentration ratio (logBB) or the brain penetration rate (logPS). nih.govarxiv.org Many piperidine derivatives have been shown through in silico analysis to possess characteristics indicative of good absorption and the ability to cross the BBB. researchgate.net

In vitro models provide experimental validation for these predictions. Common models include cell-based assays using human brain microvascular endothelial cells (hBMEC), brain-like endothelial cells (BLEC), or Caco-2 cells. nih.govescholarship.org These assays measure the permeability coefficient of a compound and can also determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump substances out of the brain. escholarship.org An efflux ratio close to 1 suggests the compound is not a significant substrate for these transporters, which is a desirable characteristic for CNS drugs. nih.govescholarship.org Studies on piperine analogs, for example, have used such models to confirm BBB permeation potential predicted by in silico tools. nih.gov

| Property | Favorable Range for CNS Drugs | Rationale | Reference |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 400 g/mol | Smaller molecules can more easily diffuse across the tight junctions of the BBB. | nih.gov |

| Lipophilicity (logD at pH 7.4) | 1 - 4 | Balances solubility in aqueous blood with partitioning into the lipid membranes of the BBB. | nih.gov |

| Polar Surface Area (PSA) | < 90 Ų | Lower polarity reduces the energy penalty for desolvation when entering the lipid barrier. | mdpi.com |

| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer H-bond donors limit interactions with the hydrophilic part of the BBB lipids. | nih.gov |

| Hydrogen Bond Acceptors (HBA) | ≤ 7 | Fewer H-bond acceptors reduce polar interactions that can impede membrane crossing. | nih.gov |

Molecular Hybridization Approaches in Design of Bioactive Analogues

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (structural moieties with known biological activity) into a single hybrid molecule. This approach aims to create novel compounds with improved affinity, selectivity, and efficacy, or to develop multi-target agents that can address complex diseases by modulating multiple biological targets simultaneously. mdpi.com

For piperidine-based structures, molecular hybridization has been employed to develop new therapeutic agents for various diseases, including cancer and neurodegenerative disorders. researchgate.netajchem-a.com The piperidine scaffold is a versatile building block in medicinal chemistry, present in numerous pharmaceuticals. nih.gov Its flexibility allows for structural modifications and linkage to other bioactive fragments. sphinxsai.com

One common hybridization strategy involves linking the piperidine core to another heterocyclic system known for a specific biological activity. For example, researchers have designed and synthesized piperidine-dihydropyridine hybrids as potential anticancer agents. researchgate.netnih.gov In this design, the piperidine moiety is combined with the dihydropyridine (B1217469) scaffold, which is present in various biologically active molecules. researchgate.net

Another approach utilizes "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to create a stable 1,2,3-triazole linker between the piperidine ring and another pharmacophore. mdpi.com This method allows for the efficient synthesis of diverse molecular hybrids. For instance, an azido (B1232118) group can be introduced onto the piperidine ring, which is then reacted with various terminal alkynes attached to other bioactive units. mdpi.com

Advanced Analytical Methodologies for 2 Methoxy 1 Piperidin 3 Yl Ethan 1 One in Non Biological Matrices

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation of "2-Methoxy-1-(piperidin-3-yl)ethan-1-one" from complex sample matrices, ensuring that accurate quantification and identification can be achieved without interference from other components.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like "this compound". Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the most common approach. The separation is based on the compound's partitioning between the two phases. For piperidine-containing compounds, C8 and C18 columns are frequently employed. sielc.comresearchgate.net

The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or phosphoric acid to improve peak shape and control the ionization of the basic piperidine (B6355638) nitrogen. sielc.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, although the chromophore in "this compound" may limit sensitivity at standard wavelengths. In such cases, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed to enhance detection limits. researchgate.netnih.gov

Table 1: Representative HPLC Parameters for the Analysis of Piperidine Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detector | UV at 210 nm |

| Injection Vol. | 10 µL |

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particles to achieve higher resolution, greater sensitivity, and much faster analysis times. sielc.comsielc.com The principles of separation are the same as in HPLC, but the increased efficiency allows for the analysis of more complex mixtures and higher throughput. The shorter analysis times also lead to a reduction in solvent consumption. For "this compound," a UHPLC method would offer a significant advantage in a high-throughput screening or quality control environment.

Table 2: Comparison of HPLC and UHPLC for the Analysis of Piperidine Analogs

| Feature | HPLC | UHPLC |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Typical Run Time | 10-20 min | 1-5 min |

| Resolution | Good | Excellent |

| System Pressure | 400-600 bar | 1000-1500 bar |

| Solvent Usage | Higher | Lower |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. "this compound" itself may not possess sufficient volatility for direct GC analysis due to its polar nature. Therefore, a derivatization step is often necessary to convert it into a more volatile and thermally stable analog. researchgate.net Common derivatization reactions for amine-containing compounds include acylation or silylation. For instance, reacting the secondary amine on the piperidine ring with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group, increasing its volatility.

Once derivatized, the compound can be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase like a 5% phenyl-polysiloxane (e.g., HP-5). google.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenating chromatographic separation with mass spectrometry provides a powerful tool for both quantification and structural confirmation, offering unparalleled selectivity and sensitivity.

GC-Mass Spectrometry (GC-MS) for Mixture Analysis

GC-MS combines the separation power of GC with the detection capabilities of a mass spectrometer. After separation on the GC column, the derivatized "this compound" enters the MS source, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, a unique fragmentation pattern, serves as a chemical fingerprint for identification. researchgate.net For piperidine alkaloids, characteristic fragments are often observed, with a base peak at m/z 84 being common for the piperidine ring itself. researchgate.netscholars.direct This technique is invaluable for identifying the compound in complex mixtures and for elucidating the structure of unknown impurities.

Table 3: Predicted GC-MS Fragmentation for a TMS-Derivative of a Piperidine Compound

| m/z (mass-to-charge ratio) | Interpretation |

|---|---|

| M+ | Molecular Ion |

| M-15 | Loss of a methyl group from TMS |

LC-Mass Spectrometry (LC-MS/MS, LC-HRMS) for Trace Analysis and Confirmation

Liquid chromatography-mass spectrometry is the premier technique for the trace analysis and confirmation of compounds like "this compound" in complex non-biological matrices. It combines the separation capabilities of HPLC or UHPLC with the high sensitivity and selectivity of mass spectrometry. nih.gov Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, typically operating in positive ion mode to protonate the basic nitrogen of the piperidine ring. researchgate.netscielo.br

Tandem mass spectrometry (LC-MS/MS) provides an additional layer of selectivity and is essential for trace analysis. In this setup, the protonated molecule (precursor ion) is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for very low detection limits. researchgate.net

High-Resolution Mass Spectrometry (LC-HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. This allows for the determination of the elemental composition of the parent molecule and its fragments, providing unambiguous confirmation of the compound's identity. nih.gov

Table 4: Representative LC-MS/MS Parameters for Piperidine Derivative Analysis

| Parameter | Setting |

|---|---|

| Ionization Mode | ESI Positive |

| Precursor Ion [M+H]⁺ | Calculated m/z for C₉H₁₈N₂O₂ |

| Product Ions | Predicted fragments from collision-induced dissociation |

| Collision Energy | Optimized for maximum fragment intensity |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Sample Preparation and Pre-treatment Strategies for Enhanced Detection

No specific data found.

Derivatization Methods for Improved Chromatographic Performance or Detection

No specific data found.

Electrochemical Analysis for Redox Properties

No specific data found.

Future Directions and Interdisciplinary Research Perspectives

Development of Novel and Efficient Synthetic Routes for Diverse Analogues

The exploration of the therapeutic potential of 2-Methoxy-1-(piperidin-3-yl)ethan-1-one hinges on the ability to synthesize a diverse library of analogues. Future research should prioritize the development of novel and efficient synthetic strategies to access these derivatives. Key areas of focus would include:

Stereoselective Synthesis: The chiral center at the 3-position of the piperidine (B6355638) ring is a critical determinant of biological activity. Developing stereoselective synthetic routes to obtain enantiomerically pure (R)- and (S)-isomers is paramount for understanding structure-activity relationships (SAR).

Parallel Synthesis and High-Throughput Screening: The generation of a diverse library of analogues for biological screening can be accelerated through the implementation of parallel synthesis techniques. This would involve the systematic variation of substituents on the piperidine nitrogen and modifications of the methoxyacetyl side chain.

Green Chemistry Approaches: Future synthetic methodologies should aim to be environmentally benign, employing catalytic methods, minimizing waste, and using safer solvents.

A hypothetical library of analogues for initial synthesis and screening is presented in Table 1.

| Analogue | Modification from Parent Compound | Synthetic Strategy | Rationale for Synthesis |

| 1a | N-benzyl substitution | Reductive amination of a suitable precursor | Investigate the role of a bulky, aromatic N-substituent on receptor binding. |

| 1b | Replacement of methoxy (B1213986) with ethoxy | Acylation with 2-ethoxyacetyl chloride | Probe the effect of a larger alkoxy group on potency and metabolic stability. |

| 1c | Introduction of a 4-fluoro substituent on the piperidine ring | Multi-step synthesis from a fluorinated piperidine precursor | Evaluate the impact of fluorine substitution on binding affinity and pharmacokinetic properties. |